molecular formula C6H16O2Si B102316 (2-Methoxyethoxy)trimethylsilane CAS No. 18173-74-5

(2-Methoxyethoxy)trimethylsilane

Cat. No.: B102316
CAS No.: 18173-74-5
M. Wt: 148.28 g/mol
InChI Key: HRDKXAGASFLTCG-UHFFFAOYSA-N
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Future Directions

(2-Methoxyethoxy)trimethylsilane and similar silane compounds have potential applications in the semiconductor industry . They are used as precursors to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . They are also used as source gases to deposit hard coatings via plasma-enhanced magnetron sputtering (PEMS) .

Relevant Papers A paper titled “Novel silane compounds as electrolyte solvents for Li-ion batteries” discusses the use of novel silane compounds, including this compound, as non-aqueous electrolyte solvents in lithium-ion batteries . These silane molecules can easily dissolve most lithium salts, making them suitable for use in lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methoxyethoxy)trimethylsilane can be synthesized through the reaction of 2-methoxyethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product along with hydrochloric acid as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethoxy)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Methoxyethoxy)trimethylsilane involves the introduction of the trimethylsilyl group onto target molecules. This modification increases the volatility and stability of the molecules, making them easier to analyze and manipulate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethoxy)trimethylsilane is unique due to its specific combination of the 2-methoxyethoxy group and the trimethylsilyl group, which provides distinct properties such as high volatility and stability. This makes it particularly useful in applications requiring precise control over surface properties and electrolyte conductivity.

Properties

IUPAC Name

2-methoxyethoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-7-5-6-8-9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDKXAGASFLTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171181
Record name (2-Methoxyethoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18173-74-5
Record name (2-Methoxyethoxy)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18173-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyethoxy)trimethylsilane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxyethoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethoxy)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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